mTOR inhibitor-8

Description

BenchChem offers high-quality mTOR inhibitor-8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about mTOR inhibitor-8 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

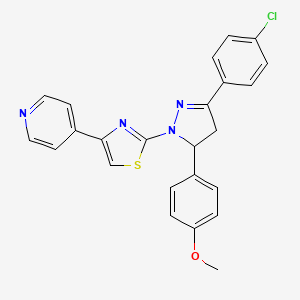

IUPAC Name |

2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-pyridin-4-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN4OS/c1-30-20-8-4-18(5-9-20)23-14-21(16-2-6-19(25)7-3-16)28-29(23)24-27-22(15-31-24)17-10-12-26-13-11-17/h2-13,15,23H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYORGGAMBAZQIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C3=NC(=CS3)C4=CC=NC=C4)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Target Specificity and Selectivity of mTOR Inhibitor-VIII (Torin 2)

Executive Summary

Compound Identity: mTOR Inhibitor-VIII (Chemically identified as Torin 2 ) Class: Second-Generation ATP-Competitive mTOR Inhibitor Primary Utility: Complete blockade of the mTOR axis (mTORC1 and mTORC2) with superior selectivity against PI3K compared to first-generation inhibitors (e.g., PP242, Torin 1).[1][2][3][4][5]

Critical Advisory: While marketed as an mTOR inhibitor, this compound exhibits significant cross-reactivity with the PIKK family (ATM, ATR, DNA-PK) at concentrations >100 nM. This guide details the specificity windows required to maintain experimental integrity.

Part 1: Molecular Mechanism & Binding Kinetics

ATP-Competitive Inhibition vs. Allosteric Rapalogs

Unlike Rapamycin (mTOR Inhibitor I), which binds the FKBP12-rapamycin-binding (FRB) domain and primarily inhibits mTORC1, mTOR Inhibitor-VIII (Torin 2) targets the ATP-binding catalytic cleft of the mTOR kinase domain.

-

Dual Complex Blockade: By occupying the ATP pocket, it sterically hinders phosphorylation of substrates for both mTORC1 (p70S6K, 4E-BP1) and mTORC2 (Akt Ser473, PKC

). -

Binding Kinetics: Torin 2 exhibits "slow off-rate" kinetics. It binds tightly to the active site, resulting in prolonged inhibition of signaling even after compound washout, a property distinct from the rapid reversibility of PI-103 or PP242.

Structural Basis of Selectivity

The tricyclic benzonaphthyridinone scaffold of Torin 2 forms hydrogen bonds with the hinge region of mTOR (Val2240). Its selectivity over PI3K (Class I) is derived from a trifluoromethyl-phenyl group that exploits a hydrophobic pocket unique to mTOR, which is sterically restricted in PI3K isoforms.

Part 2: Target Specificity Profile

The following data aggregates biochemical IC50 values to establish the "Safe Window" for specific mTOR inhibition.

Table 1: Kinase Selectivity Profile (Cell-Free Assays)

| Target Kinase | IC50 / Kd (nM) | Specificity Ratio (vs. mTOR) | Biological Implication |

| mTOR (C1 & C2) | 0.2 - 2.1 | 1x (Reference) | Primary Target |

| PI3K | > 200 | ~1000x | Minimal risk at <50 nM |

| PI3K | > 1000 | > 500x | Negligible cross-reactivity |

| ATM | 28 | ~14x | High Risk (DNA Damage Response interference) |

| ATR | 35 | ~17x | High Risk (Replication stress interference) |

| DNA-PK | 118 | ~60x | Moderate Risk |

Senior Scientist Insight: Do not use Torin 2 at concentrations exceeding 100 nM if your study involves DNA damage repair or cell cycle checkpoints. At 250 nM, you are effectively inhibiting ATM/ATR, confounding results regarding mTOR's role in genomic stability.

Part 3: Experimental Validation Protocols

Protocol A: Cellular Target Engagement (Western Blot)

Objective: Confirm dual inhibition of mTORC1 and mTORC2 without confounding PI3K inhibition.

-

Cell Culture: Seed cells (e.g., HeLa or HEK293) to 70% confluency.

-

Starvation: Serum-starve for 12 hours to reduce basal noise (optional, depending on pathway activation status).

-

Treatment:

-

Vehicle (DMSO)

-

Rapamycin (100 nM): Positive control for mTORC1 only.

-

Torin 2 (Low Dose - 10 nM): Specific mTORC1/2 inhibition.

-

Torin 2 (High Dose - 250 nM): Pan-PIKK inhibition (mTOR + ATM/ATR).

-

-

Stimulation: Stimulate with Insulin (100 nM) or IGF-1 for 15 minutes.

-

Lysis & Blotting: Lyse in RIPA buffer with phosphatase inhibitors.

-

Detection Targets:

-

mTORC1 Readout:p-p70S6K (Thr389) (Rapamycin and Torin 2 will block this).

-

mTORC2 Readout:p-Akt (Ser473) (Only Torin 2 will block this; Rapamycin may induce feedback activation).

-

PI3K Specificity Check:p-Akt (Thr308) (Torin 2 should NOT block this at 10 nM; blockade indicates PI3K cross-reactivity).

-

Protocol B: Cell-Free Kinase Activity Assay (Luminescence)

Objective: Quantify IC50 for batch validation.

-

Reagents: Recombinant mTOR protein (active), GFP-4EBP1 substrate, ATP (Km concentration: ~10-50 µM).

-

Reaction: Mix kinase buffer + substrate + Torin 2 (serial dilution 0.1 nM to 10 µM).

-

Initiation: Add ATP. Incubate 30 min at 30°C.

-

Detection: Use ADP-Glo or similar luminescent ADP detection kit.

-

Calculation: Plot Dose-Response curve. Valid batch IC50 must be < 5 nM.

Part 4: Visualization of Signaling & Inhibition

The following diagram illustrates the hierarchical signaling of the PI3K/mTOR pathway and identifying exactly where mTOR Inhibitor-VIII (Torin 2) acts compared to Rapamycin, highlighting the feedback loops and off-target risks.

Figure 1: Mechanism of Action. Torin 2 provides complete blockade of the mTOR axis (C1 & C2) but risks inhibiting ATM/ATR at high concentrations. Note the negative feedback loop (red dotted) which is often reactivated by Rapamycin but suppressed by Torin 2.

References

-

Liu, Q., et al. (2013). Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM, and ATR.[1][2] Cancer Research, 73(8), 2574–2586.[1]

-

Thoreen, C. C., et al. (2009). An ATP-competitive mTOR inhibitor reveals rapamycin-insensitive functions of mTORC1. Journal of Biological Chemistry, 284(12), 8023-8032.

-

Feldman, M. E., et al. (2009). Active-site inhibitors of mTOR target rapamycin-resistant outputs of mTORC1 and mTORC2. PLoS Biology, 7(2), e38.

-

Cayman Chemical. Torin 2 Product Information & Datasheet.

Sources

- 1. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM, and ATR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. caymanchem.com [caymanchem.com]

- 4. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells [medsci.org]

- 5. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to the Downstream Pathway Analysis of mTOR Inhibitor-8

For researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview and practical methodologies for analyzing the downstream signaling pathways affected by mTOR Inhibitor-8. This document moves beyond a simple recitation of protocols to offer expert insights into the rationale behind experimental choices, ensuring a robust and self-validating approach to your research.

Section 1: Foundational Principles: Understanding mTOR and the Action of mTOR Inhibitor-8

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, metabolism, proliferation, and survival.[1] mTOR integrates signals from a variety of upstream cues, including growth factors, nutrients, energy levels, and cellular stress, to control a vast array of downstream processes.[1] It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2]

-

mTORC1 , the more well-characterized complex, is sensitive to nutrient and growth factor signals and is acutely inhibited by rapamycin and its analogs (rapalogs).[2] Its key downstream targets include S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1), which are critical regulators of protein synthesis and cell growth.[3]

-

mTORC2 is generally considered insensitive to acute rapamycin treatment and is involved in the regulation of cell survival and metabolism, primarily through the phosphorylation of Akt at serine 473.[4]

mTOR Inhibitor-8 is an allosteric inhibitor of mTOR that, like the well-known macrolide rapamycin, exerts its effects through the formation of a complex with the immunophilin FKBP12.[2][5] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 activity.[6] A primary and well-documented consequence of this inhibition is the induction of autophagy, a cellular process of self-digestion and recycling of cellular components.[5]

Visualizing the Mechanism of Action

To conceptualize the initial interaction, the following diagram illustrates the mechanism by which mTOR Inhibitor-8 engages with the mTORC1 complex.

Section 2: Core Downstream Signaling Cascades of mTORC1

Inhibition of mTORC1 by mTOR Inhibitor-8 initiates a cascade of downstream signaling events. The most critical and well-validated of these are the dephosphorylation of S6K1 and 4E-BP1, and the induction of autophagy.

Regulation of Protein Synthesis: The S6K1 and 4E-BP1 Axis

A central function of mTORC1 is to promote protein synthesis. It achieves this primarily through the phosphorylation and activation of S6K1 and the phosphorylation and inactivation of the translational repressor 4E-BP1.

-

S6K1 Activation: Active mTORC1 phosphorylates S6K1 at multiple sites, including threonine 389. This activates S6K1, which in turn phosphorylates several substrates, including the ribosomal protein S6 (rpS6), leading to enhanced translation of a specific subset of mRNAs.

-

4E-BP1 Inactivation: mTORC1 phosphorylates 4E-BP1 at multiple sites, causing it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E). This frees eIF4E to participate in the formation of the eIF4F complex, which is essential for the initiation of cap-dependent translation.

Treatment with mTOR Inhibitor-8 is expected to lead to the dephosphorylation of S6K1 and 4E-BP1, resulting in a global reduction in protein synthesis.

Induction of Autophagy

mTORC1 is a potent negative regulator of autophagy. It suppresses the initiation of autophagy through the phosphorylation and inhibition of the ULK1 complex (ULK1-Atg13-FIP200). When mTORC1 is inhibited by mTOR Inhibitor-8, the ULK1 complex becomes dephosphorylated and activated, leading to the initiation of autophagosome formation. A key marker of this process is the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[7]

Visualizing the Downstream Pathways

The following diagram illustrates the core downstream signaling pathways affected by mTORC1 inhibition.

Section 3: Experimental Analysis of mTOR Inhibitor-8 Downstream Effects

This section provides detailed, field-proven protocols for the analysis of the key downstream signaling events following treatment with mTOR Inhibitor-8.

Western Blot Analysis of mTORC1 Substrate Phosphorylation

Western blotting is a fundamental technique to assess the phosphorylation status of key mTORC1 substrates.[8] The causality behind this choice is its ability to provide a semi-quantitative measure of the change in phosphorylation of specific proteins, thereby directly validating the on-target effect of the inhibitor.

Experimental Workflow

Detailed Protocol

-

Cell Culture and Treatment: Plate cells (e.g., A549 human lung cancer cells) at an appropriate density and allow them to adhere overnight. Treat cells with mTOR Inhibitor-8 at various concentrations (e.g., 0.1-10 µM) and for different time points (e.g., 3-24 hours).[5] Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (typically 20-30 µg) by boiling in Laemmli sample buffer and separate by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Recommended Primary Antibodies

| Target Protein | Phosphorylation Site | Supplier (Example) |

| p-S6K1 | Thr389 | Cell Signaling Technology |

| S6K1 (Total) | Cell Signaling Technology | |

| p-4E-BP1 | Thr37/46 | Cell Signaling Technology |

| 4E-BP1 (Total) | Cell Signaling Technology | |

| p-rpS6 | Ser235/236 | Cell Signaling Technology |

| rpS6 (Total) | Cell Signaling Technology | |

| GAPDH | Santa Cruz Biotechnology |

Phosphoproteomic Analysis for Unbiased Discovery

For a global and unbiased view of the downstream signaling events altered by mTOR Inhibitor-8, mass spectrometry-based phosphoproteomics is the method of choice. This powerful technique allows for the identification and quantification of thousands of phosphorylation sites, providing a comprehensive snapshot of the cellular phosphoproteome.

Experimental Workflow

Detailed Protocol

-

Sample Preparation: Treat cells with mTOR Inhibitor-8 as described for Western blotting. Lyse cells in a buffer containing strong denaturants (e.g., 8 M urea) and protease/phosphatase inhibitors.

-

Protein Digestion: Reduce and alkylate the proteins, followed by in-solution digestion with an appropriate protease (e.g., trypsin).

-

Phosphopeptide Enrichment: Enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[9] This step is crucial due to the low stoichiometry of most phosphorylation events.

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Process the raw data using software such as MaxQuant or Proteome Discoverer to identify and quantify phosphopeptides. Perform bioinformatics analysis to identify regulated pathways.

In Vitro mTOR Kinase Assay

An in vitro kinase assay directly measures the enzymatic activity of mTORC1.[8] This is a self-validating system to confirm that mTOR Inhibitor-8 directly inhibits the kinase activity of mTORC1.

Detailed Protocol

-

Immunoprecipitation of mTORC1: Lyse cells and immunoprecipitate mTORC1 using an antibody against a component of the complex (e.g., Raptor).

-

Kinase Reaction: Resuspend the immunoprecipitated mTORC1 in a kinase buffer containing a purified substrate (e.g., recombinant 4E-BP1 or a peptide substrate) and ATP.

-

Incubation with Inhibitor: Perform the kinase reaction in the presence and absence of mTOR Inhibitor-8.

-

Detection of Phosphorylation: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody or by measuring the incorporation of radiolabeled ATP.

Autophagy Induction and Flux Assays

To confirm that mTOR Inhibitor-8 induces autophagy, it is essential to measure autophagic flux, which represents the entire process of autophagy, from autophagosome formation to their degradation in lysosomes.[10]

LC3-II Turnover Assay (Western Blot)

-

Cell Treatment: Treat cells with mTOR Inhibitor-8 in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the final 2-4 hours of the treatment period.

-

Western Blot Analysis: Perform Western blotting for LC3.

-

Analysis: An increase in LC3-II levels in the presence of the lysosomal inhibitor compared to its absence indicates an increase in autophagic flux.[10]

Fluorescence Microscopy with mCherry-GFP-LC3

A more quantitative method involves the use of cells stably expressing a tandem mCherry-GFP-LC3 reporter.[11]

-

Cell Transfection/Transduction: Generate a stable cell line expressing the mCherry-GFP-LC3 construct.

-

Cell Treatment: Treat the cells with mTOR Inhibitor-8.

-

Fluorescence Microscopy: Visualize the cells using a fluorescence microscope.

-

Analysis: In non-acidic autophagosomes, both GFP and mCherry fluoresce, appearing as yellow puncta. Upon fusion with acidic lysosomes to form autolysosomes, the GFP signal is quenched, while the mCherry signal persists, resulting in red puncta. An increase in the number of red puncta indicates an increase in autophagic flux.

Section 4: In Vivo Analysis: The Chick Chorioallantoic Membrane (CAM) Assay

The chick chorioallantoic membrane (CAM) assay is a well-established in vivo model to study angiogenesis and the effects of anti-cancer agents.[12] Given that mTOR signaling is implicated in angiogenesis, the CAM assay provides a valuable platform to assess the in vivo efficacy of mTOR Inhibitor-8.

Experimental Workflow

-

Egg Incubation: Incubate fertilized chicken eggs for 3 days.

-

Windowing: Create a small window in the eggshell to expose the CAM.

-

Inoculation: Place a carrier (e.g., a gelatin sponge or a plastic ring) containing tumor cells (e.g., A549) onto the CAM.[13]

-

Treatment: Treat the developing tumor with mTOR Inhibitor-8, either topically or systemically.

-

Analysis: After a period of incubation (typically 7-9 days), excise the tumor and the surrounding CAM. Analyze tumor growth, and quantify angiogenesis by measuring vessel density or branching.[14]

Section 5: Concluding Remarks and Future Directions

This guide has provided a comprehensive framework for the in-depth analysis of the downstream signaling pathways modulated by mTOR Inhibitor-8. By employing a multi-faceted approach that combines targeted validation with unbiased discovery, researchers can gain a deep understanding of the molecular consequences of this compound. While the core downstream effects of mTORC1 inhibition are well-established, future studies employing phosphoproteomics and other systems biology approaches will be crucial to elucidate any unique or differential effects of mTOR Inhibitor-8 compared to other FKBP12-dependent mTOR inhibitors like rapamycin. Such studies will be instrumental in defining its specific therapeutic potential and advancing its development as a targeted anti-cancer agent.

References

-

mTOR inhibitors - Wikipedia. (URL: [Link])

-

Inhibition of mTOR reduces lipotoxic cell death in primary macrophages through an autophagy-independent mechanism - PubMed Central. (URL: [Link])

-

Differential induction of autophagy by mTOR is associated with abnormal apoptosis in ovarian endometriotic cysts - Oxford Academic. (URL: [Link])

-

Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions - PMC. (URL: [Link])

-

Knockdown of mTOR in A549 cells decreases sensitivity to 4HPR. (A)... - ResearchGate. (URL: [Link])

-

Removal of FKBP12 Enhances mTOR-Raptor Interactions, LTP, Memory, and Perseverative/Repetitive Behavior - PubMed Central. (URL: [Link])

-

Targeting mTOR Kinase with Natural Compounds: Potent ATP-Competitive Inhibition Through Enhanced Binding Mechanisms - MDPI. (URL: [Link])

-

Overview of Research into mTOR Inhibitors - PMC - PubMed Central. (URL: [Link])

-

Molecular Pathways: Increased Susceptibility to Infection Is a Complication of mTOR Inhibitor Use in Cancer Therapy - AACR Journals. (URL: [Link])

-

Rapamycin and mTOR kinase inhibitors - PMC - PubMed Central. (URL: [Link])

-

Induction of autophagy by PI3K/MTOR and PI3K/MTOR/BRD4 inhibitors suppresses HIV-1 replication - PubMed Central. (URL: [Link])

-

In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (URL: [Link])

-

The mTOR-regulated phosphoproteome reveals a mechanism of mTORC1-mediated inhibition of growth factor signaling - PMC - NIH. (URL: [Link])

-

Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC - NIH. (URL: [Link])

-

An in vitro assay for the kinase activity of mTOR complex 2 - PubMed. (URL: [Link])

-

Simple and Reproducible Sample Preparation for Single-Shot Phosphoproteomics with High Sensitivity | Request PDF - ResearchGate. (URL: [Link])

-

1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) - eCampusOntario Pressbooks. (URL: [Link])

-

The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis - MDPI. (URL: [Link])

-

Chick chorioallantoic membrane: a valuable 3D in vivo model for screening nanoformulations for tumor antiangiogenic therapeutics | The International Journal of Developmental Biology. (URL: [Link])

-

Estimation of autophagy flux variations using LC3 turnover assay. (A)... - ResearchGate. (URL: [Link])

-

Quantitative visualization of autophagy induction by mTOR inhibitors - PubMed. (URL: [Link])

-

Phosphopeptide enrichment for phosphoproteomic analysis - a tutorial and review of novel materials - White Rose Research Online. (URL: [Link])

-

Rapamycin suppresses A549 cell proliferation. A549 cells were treated... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray. (URL: [Link])

-

New perspectives on mTOR inhibitors (rapamycin, rapalogs and TORKinibs) in transplantation - PMC. (URL: [Link])

-

Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC - NIH. (URL: [Link])

-

The mTOR–Autophagy Axis and the Control of Metabolism - Frontiers. (URL: [Link])

-

Does anyone have a protocol for mTORC1 kinase assay? - ResearchGate. (URL: [Link])

-

Explaining mTOR and the biology behind rapamycin | Peter Attia & David Sabatini. (URL: [Link])

-

Phosphoproteomics Sample Preparation Impacts Biological Interpretation of Phosphorylation Signaling Outcomes - PMC - PubMed Central. (URL: [Link])

-

Can anybody help with mTOR Western Blot antibodies and conditions? - ResearchGate. (URL: [Link])

-

Chick Chorioallantoic Membrane as an in vivo Model for the Study of Angiogenesis and Lymphangiogenesis - PMC - NIH. (URL: [Link])

-

Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC. (URL: [Link])

-

Optimization of the chicken chorioallantoic membrane assay as reliable in vivo model for the analysis of osteosarcoma | PLOS One. (URL: [Link])

-

MTOR Kinase Activity Assay Service - Reaction Biology. (URL: [Link])

-

The chick embryo chorioallantoic membrane as an in vivo experimental model to study multiple myeloma - DOI. (URL: [Link])

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 3. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells [medsci.org]

- 4. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jci.org [jci.org]

- 6. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. rndsystems.com [rndsystems.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

Methodological & Application

Application Note: A Validated Western Blot Protocol for Interrogating the mTOR Pathway Following Treatment with mTOR Inhibitor-8

Introduction: The mTOR Pathway as a Central Regulator of Cellular Growth and Metabolism

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates a multitude of environmental cues, including growth factors, nutrients, energy status, and cellular stress, to orchestrate cellular responses.[2][3] Dysregulation of the mTOR signaling pathway is a common feature in a variety of human diseases, most notably cancer, which has made it a prime target for therapeutic intervention.[4][5]

mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][6]

-

mTORC1 , the better-characterized of the two, is sensitive to the inhibitor rapamycin and its analogs (rapalogs).[7] It promotes anabolic processes such as protein and lipid synthesis by phosphorylating key downstream effectors, including the p70 S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[8]

-

mTORC2 is generally considered rapamycin-insensitive and is involved in the activation of Akt, a critical kinase that promotes cell survival.[7][9]

Given its central role in cellular homeostasis, the development of mTOR inhibitors is a significant area of research in drug discovery.[4] mTOR inhibitor-8 represents a novel small molecule designed to modulate mTOR activity. To effectively characterize the biological impact of such inhibitors, a robust and reliable method for assessing the phosphorylation status of key mTOR pathway proteins is essential. Western blotting is a powerful and widely used technique for this purpose, allowing for the sensitive and specific detection of changes in protein phosphorylation.[10][11]

This application note provides a detailed, field-proven Western blot protocol for the analysis of key mTOR pathway proteins following treatment with mTOR inhibitor-8. We will delve into the rationale behind each step, offering insights to ensure the generation of high-quality, reproducible data.

Visualizing the mTOR Signaling Cascade

To provide a clear conceptual framework, the following diagram illustrates the core components of the mTOR signaling pathway and the primary points of regulation.

Caption: The mTOR signaling pathway is activated by upstream signals leading to the activation of mTORC1 and mTORC2, which in turn regulate downstream effectors to control cell growth and protein synthesis.

Recommended Antibodies and Reagents

A critical component of a successful Western blot is the use of high-quality, specific antibodies. The following table provides a list of recommended primary and secondary antibodies for the analysis of the mTOR pathway.

| Target Protein | Phosphorylation Site | Molecular Weight (kDa) | Recommended Dilution | Supplier (Example) | Catalog # (Example) |

| Primary Antibodies | |||||

| p-mTOR | Ser2448 | ~289 | 1:1000 | Cell Signaling Technology | #5536 |

| mTOR | Total | ~289 | 1:1000 | Cell Signaling Technology | #2983 |

| p-Akt | Ser473 | ~60 | 1:1000 - 1:2000 | Cell Signaling Technology | #4060 |

| Akt | Total | ~60 | 1:1000 | Cell Signaling Technology | #9272 |

| p-S6K | Thr389 | 70, 85 | 1:1000 | Cell Signaling Technology | #9234 |

| S6K | Total | 70, 85 | 1:1000 | Cell Signaling Technology | #2708 |

| p-4E-BP1 | Thr37/46 | 17-20 | 1:1000 | Cell Signaling Technology | #2855 |

| 4E-BP1 | Total | 17-20 | 1:1000 | Cell Signaling Technology | #9644 |

| β-Actin | - | ~42 | 1:1000 - 1:5000 | Bio-Rad | - |

| GAPDH | - | ~36 | 1:1000 - 1:5000 | Bio-Rad | - |

| Secondary Antibody | |||||

| Anti-rabbit IgG, HRP-linked | - | - | 1:2000 - 1:5000 | Cell Signaling Technology | #7074 |

Detailed Western Blot Protocol

This protocol is optimized for cultured cells treated with mTOR inhibitor-8.

Cell Culture and Treatment

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

-

Serum Starvation (Optional but Recommended): To minimize basal mTOR activity, serum-starve the cells for 4-16 hours in a serum-free medium prior to treatment.[12] This will enhance the signal-to-noise ratio for detecting inhibitor-induced changes.

-

Inhibitor Treatment: Treat cells with the desired concentrations of mTOR inhibitor-8 for the appropriate duration. A vehicle control (e.g., DMSO) must be included.

Preparation of Cell Lysates

-

Rationale: Proper cell lysis is crucial for extracting proteins while preserving their post-translational modifications, particularly phosphorylation. The inclusion of protease and phosphatase inhibitors is non-negotiable.[12]

-

Procedure:

-

Place culture dishes on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, vortexing periodically.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Protein Quantification

-

Rationale: Accurate protein quantification is essential for ensuring equal loading of protein in each lane of the gel, which is a prerequisite for reliable data interpretation.[13][14]

-

Procedure:

-

Determine the protein concentration of each lysate using a standard protein assay such as the BCA or Bradford assay, following the manufacturer's instructions.

-

Sample Preparation and SDS-PAGE

-

Rationale: Denaturing the proteins and separating them by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is the foundational step of Western blotting.[10] For large proteins like mTOR (~289 kDa), a lower percentage acrylamide gel is recommended for better resolution.[11][15]

-

Procedure:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5 minutes.[15][16]

-

Load equal amounts of protein (typically 20-30 µg) per lane of an SDS-PAGE gel. Include a pre-stained protein ladder.

-

For mTOR, a 6-8% acrylamide gel is recommended. For smaller proteins like 4E-BP1, a higher percentage gel (e.g., 15% or a 4-20% gradient gel) will provide better separation.

-

Run the gel until the dye front reaches the bottom.

-

Protein Transfer

-

Rationale: The separated proteins are transferred from the gel to a solid support membrane (PVDF or nitrocellulose) for subsequent antibody probing. For high molecular weight proteins like mTOR, a wet transfer at 4°C for an extended period is often more efficient.[11][17]

-

Procedure:

-

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 90-120 minutes at 4°C is a good starting point.

-

Immunoblotting

-

Rationale: This is the core of the Western blot, where specific antibodies are used to detect the proteins of interest. Blocking is a critical step to prevent non-specific antibody binding to the membrane.[18] For phospho-specific antibodies, blocking with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) is often recommended over non-fat dry milk, as milk can contain endogenous phosphoproteins that may interfere with the signal.[19][20]

-

Procedure:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[20]

-

Incubate the membrane with the primary antibody at the recommended dilution in 5% BSA/TBST overnight at 4°C with gentle shaking.[18][19][20]

-

The following day, wash the membrane three times for 10 minutes each with TBST.[16][20]

-

Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in 5% non-fat dry milk/TBST for 1 hour at room temperature.[20]

-

Wash the membrane three times for 10 minutes each with TBST.[16][20]

-

Signal Detection

-

Procedure:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Stripping and Re-probing

-

Rationale: To normalize the phosphorylated protein signal to the total protein level, the membrane can be stripped of the primary and secondary antibodies and then re-probed for the total protein.[20] This is a critical step for accurate quantification.

-

Procedure:

-

Wash the membrane with a stripping buffer for 15-30 minutes at room temperature.

-

Wash the membrane thoroughly with TBST and re-block with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody for the total protein overnight at 4°C.

-

Repeat the washing, secondary antibody incubation, and signal detection steps as described above.

-

Data Analysis and Interpretation

The intensity of the bands should be quantified using densitometry software. The signal for the phosphorylated protein should be normalized to the signal for the corresponding total protein. A decrease in the ratio of phosphorylated to total protein for mTORC1 substrates (p-S6K, p-4E-BP1) following treatment with mTOR inhibitor-8 would indicate effective target engagement. It is also crucial to probe for a loading control, such as β-actin or GAPDH, to confirm equal protein loading across all lanes.[21][22][23][24]

Troubleshooting Common Issues

-

No or Weak Signal:

-

Ensure the activity of the mTOR pathway was stimulated if necessary (e.g., with growth factors after serum starvation).

-

Confirm that phosphatase inhibitors were added to the lysis buffer.

-

Increase the amount of protein loaded or the primary antibody concentration.

-

-

High Background:

-

Increase the duration and/or number of washes.

-

Ensure the blocking step was performed adequately.

-

Optimize the primary and secondary antibody concentrations.

-

-

Non-specific Bands:

-

Ensure the use of a high-quality, specific primary antibody.

-

Optimize antibody concentrations.

-

Consider using a different blocking buffer.

-

Conclusion

This application note provides a comprehensive and validated protocol for the Western blot analysis of key proteins in the mTOR signaling pathway following treatment with mTOR inhibitor-8. By understanding the rationale behind each step and adhering to best practices, researchers can generate reliable and reproducible data to elucidate the mechanism of action of novel mTOR inhibitors and advance our understanding of this critical signaling network.

References

-

JJ Medicine. (2018, June 29). mTOR Signaling Pathway | Nutrient and Cell Stress Regulation [Video]. YouTube. [Link]

-

Korkut, A., et al. (2017). Understanding the mTOR signaling pathway via mathematical modeling. WIREs Systems Biology and Medicine, 9(5), e1379. [Link]

-

Chen, M., & Wong, C. (2019). Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease. eCampusOntario Pressbooks. [Link]

-

Patsnap Synapse. (2024, June 21). What are mTOR inhibitors and how do they work?. Retrieved from [Link]

-

Kim, J., & Guan, K. L. (2015). Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. Methods in molecular biology (Clifton, N.J.), 1254, 13–24. [Link]

-

JoVE. (2023, April 30). PI3K/mTOR/AKT Signaling Pathway [Video]. JoVE. [Link]

-

Bio-Rad. (n.d.). Western Blot Loading Controls. Retrieved from [Link]

-

ResearchGate. (2015, December 17). Can anybody help with mTOR Western Blot antibodies and conditions?. Retrieved from [Link]

-

ResearchGate. (2014, February 5). Can someone advise on a detection problem p-Akt in western blot?. Retrieved from [Link]

-

ResearchGate. (2014, February 4). Western Blotting using p70-S6K antibody?. Retrieved from [Link]

-

OriGene Technologies Inc. (n.d.). Beta-actin Loading Control. Retrieved from [Link]

-

Laplante, M., & Sabatini, D. M. (2012). mTOR signaling in growth control and disease. Cell, 149(2), 274–293. [Link]

-

Wikipedia. (n.d.). mTOR inhibitors. Retrieved from [Link]

-

Pu, Y., et al. (2012). β-actin as a loading control for plasma-based Western blot analysis of major depressive disorder patients. Journal of affective disorders, 140(1), 94–98. [Link]

-

Zhou, H. Y., & Huang, S. L. (2016). mTOR Inhibitors at a Glance. Current molecular pharmacology, 9(1), 4–8. [Link]

-

Agrisera. (n.d.). Anti-RIBOSOMAL S6 KINASE 1/2 (S6K1/2) antibodies. Retrieved from [Link]

-

HyTest Ltd. (n.d.). GAPDH - a loading control in Western blotting. Retrieved from [Link]

-

Bio-Techne. (n.d.). The GAPDH Antibody in Western Blot Assays. Retrieved from [Link]

-

ResearchGate. (2015, January 5). What are the best western conditions for mTOR?. Retrieved from [Link]

-

Kim, D. H., & Sabatini, D. M. (2011). mTOR Signaling in Growth, Metabolism, and Disease. Cold Spring Harbor perspectives in biology, 3(6), a004187. [Link]

-

Cusabio. (n.d.). anti-Homo sapiens (Human) Phospho-MTOR (Ser2448) Antibody raised in Rabbit. Retrieved from [Link]

-

Pal, I., & Setaluri, V. (2010). Inhibitors of mTOR. Methods in molecular biology (Clifton, N.J.), 637, 133–143. [Link]

-

Affinity Biosciences. (n.d.). Phospho-mTOR (Ser2448) Antibody. Retrieved from [Link]

-

Li, R., et al. (2012). Glyceraldehyde-3-phosphate dehydrogenase: a universal internal control for Western blots in prokaryotic and eukaryotic cells. Analytical biochemistry, 423(1), 1–6. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]

- 5. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: PI3K/mTOR/AKT Signaling Pathway [jove.com]

- 7. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 9. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 11. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. blog.cellsignal.com [blog.cellsignal.com]

- 14. rndsystems.com [rndsystems.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. ccrod.cancer.gov [ccrod.cancer.gov]

- 19. ccrod.cancer.gov [ccrod.cancer.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. origene.com [origene.com]

- 23. GAPDH - a loading control in Western blotting [hytest.fi]

- 24. Glyceraldehyde-3-phosphate dehydrogenase: a universal internal control for Western blots in prokaryotic and eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Precision mTOR Pathway Modulation: Lentiviral shRNA Knockdown Combined with mTOR Inhibitor-8 (Torin 2)

Abstract & Scientific Rationale

This application note details a rigorous workflow for combining stable lentiviral shRNA-mediated gene silencing with pharmacological inhibition using mTOR Inhibitor-8 (commercially known as Torin 2 ).

While first-generation inhibitors like Rapamycin function allosterically (primarily affecting mTORC1), mTOR Inhibitor-8 (Torin 2) is a second-generation ATP-competitive inhibitor.[1] It potently blocks the kinase active site of both mTORC1 and mTORC2 , preventing the feedback activation of Akt (Ser473) often seen with rapalogs.

Why Combine shRNA with Torin 2?

-

Synthetic Lethality Screening: Knocking down DNA repair genes or compensatory signaling nodes (e.g., MAPK1, MYC) can sensitize resistant cancer cells to mTOR inhibition.

-

Pathway Dissection: Using shRNA to deplete specific complex components (e.g., Rictor for mTORC2 or Raptor for mTORC1) allows researchers to distinguish which complex is responsible for a phenotype, while Torin 2 provides acute, total pathway shutdown.

-

Resistance Modeling: Stable knockdown of tumor suppressors (e.g., PTEN, TSC1/2) creates isogenic lines to test the efficacy of ATP-competitive inhibitors in hyperactive mTOR backgrounds.

Mechanistic Pathway & Intervention Points[1][2][3][4][5][6][7][8]

The following diagram illustrates the mTOR signaling cascade and the distinct intervention points for shRNA (mRNA degradation) versus mTOR Inhibitor-8 (Kinase Inhibition).

Figure 1: Dual-mode inhibition of the mTOR network.[2][3][4][5] shRNA provides chronic, target-specific protein depletion, while mTOR Inhibitor-8 (Torin 2) acutely blocks the catalytic activity of both complexes.

Experimental Protocols

Phase 1: Pre-Validation (Mandatory)

Before viral transduction, you must determine the sensitivity of your target cell line to the selection antibiotic (Puromycin).

Protocol: Antibiotic Kill Curve

-

Seed 2 × 10⁴ cells/well in a 24-well plate (Day 0).

-

On Day 1, treat with increasing concentrations of Puromycin: 0, 0.5, 1, 2, 4, 6, 8, 10 µg/mL.

-

Refresh media + antibiotic every 2 days.

-

Endpoint: The lowest concentration that kills 100% of non-transduced cells by Day 4-5 is your Optimal Selection Concentration .

Phase 2: Lentiviral Transduction & Stable Line Generation

Objective: Create a stable cell line with >70% knockdown of the target gene.

Materials:

-

Lentiviral particles (Target shRNA & Scramble Control).

-

Polybrene (Hexadimethrine bromide, 10 mg/mL stock).

-

Target cells (exponential growth phase).[6]

Step-by-Step Workflow:

-

Seeding (Day 0): Plate cells to reach 40-50% confluency on Day 1.

-

Why? Lentiviruses require dividing cells for optimal integration; over-confluency reduces efficiency.

-

-

Transduction (Day 1):

-

Prepare media containing Polybrene (5–8 µg/mL) . Note: Polybrene neutralizes charge repulsion between the virion and cell membrane.

-

Calculate volume for MOI (Multiplicity of Infection) of 2–5 (cell line dependent).

-

Optional (Recommended): Spinoculation. Centrifuge the plate at 800 × g for 60 mins at 32°C. This physically forces viral particles onto the cell monolayer, significantly increasing transduction rates.

-

Recovery (Day 2): Remove viral media 16–24 hours post-infection. Replace with fresh complete media.

-

Selection (Day 3): Add Puromycin at the pre-determined optimal concentration.

-

Maintenance: Maintain selection pressure for 5–7 days until control (non-transduced) wells are 100% dead.

-

Validation: Harvest a subset of cells for qPCR or Western Blot to confirm Knockdown (KD) efficiency. Do not proceed to drug treatment if KD < 70%.

Phase 3: Pharmacological Treatment with mTOR Inhibitor-8

Objective: Assess the functional impact of Torin 2 in the context of the gene knockdown.

Compound Handling:

-

Reagent: mTOR Inhibitor-8 (Torin 2).

-

Solvent: DMSO (Stock usually 10 mM). Store at -20°C.

-

Working Solution: Dilute in fresh media immediately before use. Keep final DMSO concentration < 0.1%.

Treatment Protocol:

| Parameter | Condition | Rationale |

| Dose Range | 1 nM – 250 nM | Torin 2 is potent (IC₅₀ ~2 nM). High doses (>500 nM) may cause off-target toxicity. |

| Acute Treatment | 1 – 4 Hours | To observe direct signaling changes (phosphorylation status). |

| Chronic Treatment | 24 – 72 Hours | To observe phenotypic changes (apoptosis, proliferation, autophagy). |

| Controls | DMSO Vehicle | Essential to normalize kinase activity baselines. |

Experimental Setup (6-Well Format):

-

Seed: 2.5 × 10⁵ cells/well (shRNA-Target and shRNA-Scramble lines).

-

Acclimate: Allow 24 hours for attachment.

-

Treat: Aspirate media; add media containing Torin 2 (e.g., 10 nM, 50 nM) or DMSO.

-

Incubate: 24 hours (for signaling analysis).

Phase 4: Downstream Validation (Western Blot)

Objective: Confirm dual modulation (Target KD + mTOR inhibition).

Lysis Buffer: RIPA Buffer + Protease Inhibitors + Phosphatase Inhibitors (Sodium Orthovanadate/Fluoride are critical for preserving phospho-sites).

Key Targets & Expected Outcomes:

| Antibody Target | Phospho-Site | Biological Readout | Expected Result (Inhibitor-8) |

| p-p70 S6 Kinase | Thr389 | mTORC1 Activity | Complete Loss (Band disappears) |

| p-4E-BP1 | Thr37/46 | mTORC1 Activity | Significant Reduction (Hypophosphorylation) |

| p-Akt | Ser473 | mTORC2 Activity | Complete Loss (Distinct from Rapamycin) |

| p-Akt | Thr308 | PDK1 Activity | Partial Reduction (Due to feedback loop disruption) |

| Target Protein | N/A | shRNA Efficiency | >70% Decrease vs Scramble |

| Total Akt/S6K | N/A | Loading Control | Unchanged |

Experimental Workflow Timeline

Figure 2: Chronological workflow from viral transduction to pharmacological assay.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Transduction Efficiency | High cell confluency at infection. | Seed cells at 30-40% confluency. Cells must be dividing. |

| Charge repulsion. | Increase Polybrene to 8 µg/mL or use Spinoculation (800g, 60min). | |

| High Cell Death post-infection | Viral toxicity or Polybrene toxicity. | Change media 12 hours post-infection. Titrate Polybrene. |

| No Phospho-Signal Reduction | Phosphatase activity in lysate. | Add fresh Phosphatase Inhibitor Cocktail (Type 2 & 3) to lysis buffer. Keep lysates on ice. |

| p-Akt (S473) Signal Persists | Incomplete mTORC2 inhibition. | Torin 2 degrades or dose is too low. Increase dose to 50-100 nM. Ensure fresh stock. |

| Inconsistent Knockdown | Mixed population. | Perform single-cell cloning (limiting dilution) to isolate a high-KD clone. |

References

-

Thoreen, C. C., et al. (2009). An ATP-competitive mammalian target of rapamycin inhibitor reveals rapamycin-resistant functions of mTORC1. Journal of Biological Chemistry.

- Establishes the mechanism of ATP-competitive inhibitors (Torin 1/2) vs Rapamycin.

-

Liu, Q., et al. (2013). Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM, and ATR. Cancer Research.[1]

- Defines the pharmacological profile of mTOR Inhibitor-8 (Torin 2).

-

Moffat, J., et al. (2006). A lentiviral RNAi library for human and mouse genes applied to an arrayed viral high-content screen. Cell.

- The foundational protocol for lentiviral shRNA production and transduction (The RNAi Consortium).

-

Sabatini, D. M. (2017). Twenty-five years of mTOR: Uncovering the link between nutrients and growth. PNAS.

- Authoritative review of the signaling p

Sources

- 1. researchgate.net [researchgate.net]

- 2. mTORC1 and mTORC2 are differentially engaged in the development of laser-induced CNV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mTOR Signaling, Function, Novel Inhibitors, and Therapeutic Targets | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 5. Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. origene.com [origene.com]

- 8. manuals.cellecta.com [manuals.cellecta.com]

- 9. scbt.com [scbt.com]

- 10. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Genome-Wide CRISPR-Cas9 Screening with the ATP-Competitive mTOR Inhibitor WYE-354 (mTOR Inhibitor-8)

[1]

Abstract & Biological Rationale[1][2][3][4][5][6][7][8]

The PI3K/AKT/mTOR signaling pathway is a master regulator of cell growth and metabolism, frequently dysregulated in human cancers. While first-generation allosteric inhibitors (rapalogs) effectively target mTORC1, they often fail to inhibit mTORC2 or fully suppress 4E-BP1 phosphorylation, leading to incomplete pathway blockade and feedback activation of AKT.[1]

mTOR Inhibitor-8 (WYE-354) is a potent, second-generation ATP-competitive mTOR kinase inhibitor (TORKi) .[1] Unlike rapamycin, it targets the catalytic site of mTOR, inhibiting both mTORC1 and mTORC2 complexes (IC50 ~5 nM).

This application note details a high-fidelity CRISPR-Cas9 pooled screening protocol to identify:

Mechanistic Background

To design an effective screen, one must understand the differential inhibition profile of the drug.

Pathway Diagram: Rapalogs vs. ATP-Competitive Inhibitors

Caption: WYE-354 inhibits the kinase domain of both mTOR complexes, preventing the AKT feedback loop reactivation often seen with Rapamycin.

Experimental Design & Pre-Screen Validation

Library Selection

For drug sensitivity screens, we recommend the Brunello (Human) or Brie (Mouse) genome-wide libraries due to their optimized on-target efficacy and minimized off-target effects compared to GeCKO v2.[1]

Cell Line Validation & IC50 Determination

Before the screen, you must define the "Screening Dose."

-

Seed Cells: Plate 2,000 cells/well in 96-well plates.

-

Treat: Apply a 10-point dose curve of WYE-354 (0 nM to 10 µM).

-

Assay: Measure viability (CellTiter-Glo or Resazurin) at 72h and 144h.

-

Calculate:

Critical Checkpoint: Ensure the cell line expresses Cas9 with high activity (>80% indel formation) using a GFP-reporter or activity assay before library transduction.

Detailed Screening Protocol

Phase 1: Transduction (Day -7)

Objective: Deliver the sgRNA library at a low Multiplicity of Infection (MOI) to ensure 1 sgRNA/cell.

-

Target Coverage: 500x (500 cells per sgRNA).

-

Library Size (Brunello): ~77,000 sgRNAs.[1]

-

Cells Required:

.[1]

-

Spinoculation: Resuspend 130M cells in media + 8 µg/mL Polybrene + Lentivirus. Spin at 1000g for 2h at 32°C.

-

Seeding: Plate cells into T-225 flasks or large bio-vessels.

-

Selection: At 24h post-transduction, add Puromycin (1-2 µg/mL). Maintain selection for 5-7 days until non-transduced control cells are dead.

Phase 2: Screening Workflow (Day 0 to Day 21)

Caption: Schematic of the pooled screen. T0 serves as the baseline to normalize initial library distribution.

Step-by-Step:

-

T0 Harvest: On Day 0, harvest 40 million cells (approx. 500x coverage) and freeze pellets for gDNA extraction.[1] This is your baseline.

-

Arm Setup: Split remaining cells into two arms:

-

Maintenance: Passage cells every 3-4 days.

-

Critical Rule: Always retain at least 40 million cells per arm at every passage to prevent "bottlenecking" (random loss of sgRNAs).

-

-

Duration: Maintain treatment for 14–21 days (approx. 8–10 doublings).

-

Final Harvest: Pellet 40 million cells per replicate.

Phase 3: Deconvolution (NGS Prep)

Genomic DNA Extraction: Use a high-yield kit (e.g., Qiagen Blood & Cell Culture DNA Maxi Kit).[1] Do not use mini-columns; they will saturate.

PCR Amplification: Use a one-step or two-step PCR strategy to amplify the sgRNA cassette and add Illumina adapters.[1]

| Parameter | Specification | Reason |

| gDNA Input | 10 µg per reaction | Maximizes template sampling.[1] |

| Total Reactions | ~20-30 per sample | Required to sample all 40M genomes. |

| Cycle Number | 22-26 cycles | Keep minimal to reduce PCR bias. |

| Polymerase | High-Fidelity (e.g., NEBNext, Herculase) | Prevents sequencing errors in barcodes.[1] |

Data Analysis & Interpretation

Use MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) for analysis.

Quality Control (QC)

-

Read Depth: Target >10 million reads per sample.

-

Gini Index: Measure the evenness of sgRNA distribution. T0 samples should have a low Gini index (<0.1).[1] High Gini at T0 indicates poor library representation.[1]

Identifying Hits

Comparison: Treatment (WYE-354) vs. Vehicle (DMSO)

-

Negative Selection (Depleted sgRNAs):

-

Positive Selection (Enriched sgRNAs):

Troubleshooting & Tips

-

My cells are dying too fast in the drug arm: The LD20 might have shifted during the long culture. Reduce the dose by 50% in the first week to allow adaptation.

-

Low Mapping Rate: Check for contamination of the plasmid library or improper PCR primer design.

-

No Significant Hits: Did you maintain 500x coverage? If coverage drops (e.g., only 100 cells/sgRNA), statistical noise will drown out biological signal.

References

-

WYE-354 Product Data. MedChemExpress. Link

-

Yu, K., et al. (2009). "Biochemical, Cellular, and In vivo Activity of Novel ATP-Competitive and Selective Inhibitors of the Mammalian Target of Rapamycin." Cancer Research. Link

-

Shalem, O., et al. (2014). "Genome-scale CRISPR-Cas9 knockout screening in human cells." Science. Link

-

Li, W., et al. (2014). "MAGeCK enables robust identification of essential genes from genome-scale CRISPR/Cas9 knockout screens." Genome Biology. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Genome-wide CRISPR screens reveal multitiered mechanisms through which mTORC1 senses mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Rapamycin | CAS 53123-88-9 | mTOR inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 5. MTOR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

Seahorse assay protocol for metabolic effects of mTOR inhibitor-8

Application Note: Metabolic Profiling of ATP-Competitive mTOR Inhibitor-8 Using Agilent Seahorse XF Technology

Introduction & Biological Rationale

The mechanistic Target of Rapamycin (mTOR) is a central integrator of nutrient signaling, regulating cellular metabolism, growth, and survival.[1][2] While first-generation inhibitors (Rapalogs) primarily target mTORC1 via allosteric inhibition, mTOR Inhibitor-8 (mTORi-8) represents a class of ATP-competitive inhibitors that potently block the kinase domain of both mTORC1 and mTORC2 .

This dual inhibition results in a profound metabolic phenotype distinct from Rapamycin, characterized by the simultaneous suppression of aerobic glycolysis (the Warburg effect) and mitochondrial biogenesis. Quantifying these shifts requires precise, real-time bioenergetic measurements.

This guide details the protocol for using Agilent Seahorse XF technology to map the metabolic footprint of mTORi-8. We focus on two core assays:

-

XF Cell Mito Stress Test: To measure mitochondrial respiration (OCR).

-

XF Glycolytic Rate Assay: To quantify glycolytic proton efflux (PER) independent of mitochondrial CO₂.

Mechanism of Action & Metabolic Impact[3]

mTORi-8 functions by competing with ATP at the catalytic site of the mTOR kinase. Unlike Rapamycin, which incompletely inhibits 4E-BP1 phosphorylation, mTORi-8 induces a complete shutdown of the translation machinery and the Akt-survival pathway (via mTORC2).

Key Metabolic Consequences:

-

Downregulation of HIF-1α: Leading to reduced expression of glycolytic enzymes (HK2, PFK, LDH).

-

Suppression of PGC-1α: Resulting in decreased mitochondrial mass and OXPHOS capacity.

-

Induction of Autophagy: Potentially altering substrate utilization preference (fatty acids vs. glucose).

Caption: Dual inhibition of mTORC1/2 by mTOR Inhibitor-8 suppresses both glycolytic and mitochondrial metabolic arms.

Pre-Assay Considerations & Experimental Design

Critical Causality: Metabolic remodeling via mTOR inhibition is primarily transcriptional and translational. Therefore, acute injection of mTORi-8 during the assay (via Port A) will show minimal immediate effects on OCR/ECAR.

-

Recommendation: Use a 24-hour pre-treatment strategy to observe the full metabolic phenotype.

Reagent Preparation

-

mTOR Inhibitor-8 Stock: Dissolve in DMSO to 10 mM. Aliquot and store at -80°C. Avoid freeze-thaw cycles.

-

Vehicle Control: DMSO matched to the final concentration of the treatment (typically <0.1%).

Cell Seeding (Day -1)

-

Density: Optimization is required. Target 70-80% confluency at the time of assay.

-

Too High: Cells become hypoxic; mTORC1 activity drops naturally (confounding results).

-

Too Low: Low signal-to-noise ratio.

-

-

Standard Starting Point: 20,000 cells/well (HeLa/A549) or 40,000 cells/well (HCT116) in XF96 plates.

Protocol 1: XF Cell Mito Stress Test

This assay determines if mTORi-8 impairs the cell's ability to produce ATP via OXPHOS and its spare respiratory capacity.

Assay Media Preparation (Day of Assay)

-

Base: Seahorse XF DMEM (pH 7.4).

-

Supplements:

-

10 mM Glucose (Fuel for glycolysis/TCA).

-

1 mM Pyruvate (Fuel for TCA).

-

2 mM Glutamine (Fuel for TCA/Anaplerosis).

-

-

pH Adjustment: Adjust to pH 7.4 at 37°C. Do not use HEPES or Bicarbonate buffers , as they mask proton production.

Injection Strategy (Final Well Concentrations)

-

Port A: Oligomycin (1.5 µM): Inhibits ATP Synthase (Complex V).

-

Result: Measures ATP-linked respiration.[3]

-

-

Port B: FCCP (1.0 µM - Titration Required): Mitochondrial Uncoupler.

-

Result: Collapses proton gradient; measures Maximal Respiration.

-

-

Port C: Rotenone/Antimycin A (0.5 µM): Complex I/III Inhibitors.

-

Result: Shuts down ETC; measures Non-Mitochondrial Oxygen Consumption.

-

Workflow Steps

-

Treatment (Day 0): Treat cells with mTORi-8 (e.g., 100 nM, 500 nM) or Vehicle for 24 hours.

-

Hydration (Day 0): Hydrate XF Sensor Cartridge with XF Calibrant at 37°C (non-CO₂ incubator) overnight.

-

Wash (Day 1): Wash cells 2x with Assay Media. Bring volume to 180 µL/well.

-

Equilibration: Incubate cell plate in non-CO₂ incubator at 37°C for 45-60 mins.

-

Run Assay: Load cartridge and cell plate into Seahorse Analyzer.

Protocol 2: XF Glycolytic Rate Assay

Traditional ECAR measurements include acidification from mitochondrial CO₂ (TCA cycle). Since mTORi-8 affects both pathways, we must distinguish true glycolysis (Lactate) from respiratory acidification.

Assay Media Preparation

-

Base: Seahorse XF DMEM (pH 7.4).

-

Supplements:

-

Buffer Factor: Ensure the assay media has a low buffer capacity (standard XF media is optimized for this).

Injection Strategy

-

Port A: Rotenone/Antimycin A (0.5 µM):

-

Port B: 2-Deoxy-D-Glucose (2-DG) (50 mM):

Data Analysis & Interpretation

Expected Phenotypes

| Parameter | Definition | Effect of mTORi-8 (vs. Vehicle) | Mechanistic Cause |

| Basal Respiration | Resting OCR | Decrease (↓↓) | Reduced mitochondrial mass (PGC-1α suppression). |

| ATP Production | OCR sensitive to Oligomycin | Decrease (↓↓) | Lower energy demand due to translation arrest. |

| Maximal Respiration | OCR after FCCP | Decrease (↓↓↓) | Reduced Electron Transport Chain (ETC) protein density. |

| Basal Glycolysis | PER before Rot/AA | Decrease (↓↓) | Reduced glucose transporter (GLUT1) and HK2 expression. |

| Compensatory Glycolysis | PER after Rot/AA | Decrease (↓) | Inability to switch to glycolysis when OXPHOS fails (Metabolic Inflexibility). |

Workflow Visualization

Caption: 48-hour experimental timeline ensuring metabolic remodeling prior to bioenergetic measurement.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure "Trustworthiness" of the data, implement these controls:

-

Normalization is Non-Negotiable:

-

mTOR inhibitors are anti-proliferative. After 24h, the treated wells will have fewer cells than vehicle wells.

-

Action: You MUST normalize OCR/ECAR data to cell count (Hoechst staining) or total protein (BCA assay) post-run. Raw data will exaggerate the metabolic defect.

-

-

The "FCCP Crash" Check:

-

If OCR drops (instead of rising) after FCCP injection, the concentration is too high and toxic.

-

Action: Perform an FCCP titration (0.5, 1.0, 2.0 µM) on treated cells. mTOR-inhibited cells often have fragile mitochondria and require lower FCCP concentrations than healthy cells.

-

-

Solubility Control:

-

mTORi-8 is hydrophobic. Ensure final DMSO concentration is <0.1% to prevent solvent-induced membrane permeabilization, which mimics uncoupling.

-

References

-

Agilent Technologies. Seahorse XF Cell Mito Stress Test Kit User Guide. [Link][10]

-

Agilent Technologies. Seahorse XF Glycolytic Rate Assay Kit User Guide. [Link][10]

-

Laplante, M., & Sabatini, D. M. (2012). mTOR signaling in growth control and disease.[1][11][6][8][12] Cell. [Link][4][13][14]

-

Chiarini, F., et al. (2015). Dual mTORC1/2 inhibition: a novel therapeutic strategy in high-risk acute lymphoblastic leukemia. Cell Death & Disease. [Link]

Sources

- 1. mTOR Signaling, Function, Novel Inhibitors, and Therapeutic Targets | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. agilent.com [agilent.com]

- 4. content.protocols.io [content.protocols.io]

- 5. dovepress.com [dovepress.com]

- 6. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 7. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. lab.research.sickkids.ca [lab.research.sickkids.ca]

- 10. hpst.cz [hpst.cz]

- 11. mTOR Inhibitor Therapy and Metabolic Consequences: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acute mTOR inhibition induces insulin resistance and alters substrate utilization in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. agilent.com [agilent.com]

Troubleshooting & Optimization

Technical Support Center: Reducing mTOR Inhibitor-8 (Torkinib/PP242) Toxicity in In Vivo Studies

Status: Active Last Updated: February 2026 Document ID: TS-MTOR8-VIVO-04 Target Compound: mTOR Inhibitor-8 (Synonyms: Torkinib, PP242)

Core Technical Overview

mTOR Inhibitor-8 (commonly identified as Torkinib or PP242 ) is a potent, selective, ATP-competitive inhibitor of mTOR.[1] Unlike Rapamycin (an allosteric inhibitor), Torkinib directly targets the kinase active site, inhibiting both mTORC1 and mTORC2 .

The Toxicity Paradox: While dual inhibition prevents the "AKT rebound" often seen with Rapamycin, it induces severe metabolic toxicity because mTORC2 inhibition directly blocks insulin signaling (via AKT Ser473 suppression). This guide provides validated protocols to widen the therapeutic window.

Module A: Formulation & Solubility Optimization

Root Cause of Toxicity: Poor solubility leads to precipitation in the gut (oral) or micro-embolisms (IV), causing erratic absorption and localized toxicity rather than systemic efficacy.

Validated Vehicle Protocol (Oral Gavage)

Do not use pure DMSO or standard PBS. Use the PEG/Tween system to ensure a stable microsuspension.

| Component | Concentration | Function |

| PEG 400 | 30% (v/v) | Primary solubilizer/Co-solvent |

| Tween 80 | 0.5% (v/v) | Surfactant (prevents re-precipitation) |

| Propylene Glycol | 5% (v/v) | Co-solvent |

| Saline/Water | Balance (~64.5%) | Diluent |

Step-by-Step Preparation Workflow

-

Weigh the precise amount of Torkinib powder.

-

Dissolve completely in the PEG 400 and Propylene Glycol mix first. Critical: Sonicate at 37°C for 10-15 mins until clear.

-

Add Tween 80 and vortex.

-

Slowly Add the Saline/Water while vortexing vigorously.

-

Note: A milky white suspension is normal. Large visible clumps are not acceptable.

-

Troubleshooting Formulation Issues

Figure 1: Decision tree for ensuring formulation stability before administration.

Module B: Dosing Strategy & Schedule

Root Cause of Toxicity: Continuous daily dosing (QD) of ATP-competitive inhibitors leads to sustained hyperglycemia and profound immunosuppression.

The "Holiday" Protocol (Intermittent Dosing)

To reduce toxicity without losing anti-tumor efficacy, switch from continuous dosing to a Pulse Regimen . This allows partial recovery of mTORC2-dependent metabolic functions (glucose homeostasis) while maintaining mTORC1 suppression in tumors.

| Parameter | Standard (High Toxicity) | Optimized (Reduced Toxicity) |

| Frequency | Daily (QD) | 5 Days On / 2 Days Off OR Q.O.D (Every Other Day) |

| Dose Range | 60–100 mg/kg | 20–50 mg/kg |

| Route | IP (Intraperitoneal) | Oral Gavage (PO) (Slower absorption reduces Cmax spikes) |

Mechanism of Action: Why Intermittent Dosing Works

Figure 2: Dual inhibition pathway. Intermittent dosing allows the Liver/Muscle loop (mTORC2) to recover periodically, preventing severe hyperglycemia.

Module C: Metabolic Monitoring & Supportive Care

Because Torkinib induces an insulin-resistant state, animals can die from metabolic collapse rather than drug toxicity per se.

Glucose Monitoring Protocol

-

Frequency: Measure blood glucose (tail nick) at baseline and 4 hours post-dose on Day 1 and Day 5.

-

Threshold: If Glucose > 250 mg/dL, hydrate immediately. If > 400 mg/dL, skip next dose.

Hydration Support

mTOR inhibition causes diarrhea and mucositis-like symptoms.

-

Prophylactic: Provide sterile saline (1 mL SC) if weight loss > 10%.

-

Diet: Switch to soft gel diets (e.g., DietGel®) to encourage intake during treatment days.

Troubleshooting & FAQ

| Symptom | Probable Cause | Corrective Action |

| Rapid Weight Loss (>15% in 3 days) | Mucositis or Dehydration | Pause dosing. Administer 1mL saline SC. Switch to "Every Other Day" dosing. |

| Ruffled Fur / Hunching | Systemic Toxicity / Hypothermia | Provide heating pad support post-dosing. Ensure cage bedding is dry (diarrhea management). |

| Sudden Death (No weight loss) | Embolism (Precipitate) or Hypoglycemia | Check Formulation: Was it cloudy? Re-sonicate. Check Glucose: If low, reduce dose; if high, hydrate. |

| Inconsistent Tumor Data | Variable Absorption | Switch from IP to Oral Gavage for more consistent steady-state levels. Ensure fasting (4h) before dosing. |

References

-

Feldman, M. E., et al. (2009). "Active-site inhibitors of mTOR target rapamycin-resistant outputs of mTORC1 and mTORC2." PLoS Biology.

-

Janes, M. R., et al. (2010). "Effective and selective targeting of leukemia cells using a TORC1/2 kinase inhibitor."[3] Nature Medicine.

- Key Insight: Establishes the standard dosing range (60 mg/kg) and efficacy profile in murine models.

-

Selleck Chemicals. "Torkinib (PP242) Formulation & Solubility Guide."

- Key Insight: Provides the standard PEG400/Tween80 vehicle composition.

-

MedChemExpress. "Torkinib (PP242) Product Information and In Vivo Protocols."

- Key Insight: Confirms "mTOR Inhibitor-8" synonym and handling instructions.

Sources

Technical Support Hub: Overcoming Resistance to mTOR Inhibitor-8

The following technical support guide is structured as a high-level troubleshooting hub for mTOR Inhibitor-8 (often cataloged as a potent, autophagy-inducing mTOR inhibitor acting via the FKBP12-dependent mechanism).

This guide addresses the specific paradox of mTOR inhibition: Why do cells stop growing but refuse to die, or eventually regain proliferation despite treatment?

Status: Active | Version: 2.4 | Lead Scientist: Dr. A. Vance

The Senior Scientist’s Desk: Defining the Problem

Subject: The "Cytostatic Trap" and Feedback Loops

If you are using mTOR Inhibitor-8 (a representative FKBP12-dependent mTOR inhibitor/autophagy inducer), you are likely encountering a common frustration: Incomplete efficacy. While "Inhibitor-8" effectively blocks S6K1 phosphorylation, resistant cancer cells often survive via three distinct escape routes:

-

Incomplete 4EBP1 Inhibition: Cap-dependent translation continues.

-

Feedback Loop Reactivation: The "O'Reilly Loop" where PI3K/AKT surges.

-

Cytoprotective Autophagy: The drug induces autophagy, which the cell hijacks to recycle nutrients and survive.

This guide provides the experimental logic to identify which route your cells are using and how to block it.

Diagnostic Module: Why is the drug failing?

FAQ 1: "My Western Blots show the target is hit, but cells are still viable. Why?"

Diagnosis: You are likely seeing Differential Substrate Sensitivity . mTORC1 substrates are not all equal.[1] Rapalog-like inhibitors (acting via FKBP12) are excellent at dephosphorylating S6K1 (Thr389) but often fail to fully dephosphorylate 4EBP1 (Thr37/46). If 4EBP1 remains phosphorylated, cap-dependent translation of pro-survival proteins (like c-MYC and Cyclin D1) continues.

The Validation Protocol (Phospho-Profiling):

-

Objective: Distinguish between "Target Engagement" and "Functional Inhibition."

-

Controls: DMSO (Neg), Torin-1 or PP242 (Pos - TORKi ATP-competitive controls).

-

Lysis Buffer: RIPA + High-conc. Phosphatase Inhibitors (Na3VO4, NaF, PMSF). Crucial: mTOR phosphosites are extremely labile.

| Marker | Site | Interpretation of "Resistance" |

| p-S6K1 | T389 | Should be Absent . If present, drug is degraded or effluxed (MDR1). |

| p-S6 | S235/236 | Should be Absent . Downstream readout of S6K1. |

| p-4EBP1 | T37/46 | The Resistance Marker. If high signal persists despite p-S6 loss, your cells have "Rapalog Resistance" via the 4EBP1 axis. |

| p-AKT | S473 | The Feedback Marker. If this signal increases compared to DMSO, you have Feedback Activation (See FAQ 2). |

FAQ 2: "After 24 hours of treatment, p-AKT signal is stronger than in untreated cells."

Diagnosis: Reactivation of the IRS-1 Negative Feedback Loop . Under normal conditions, active S6K1 phosphorylates IRS-1, marking it for degradation. This acts as a "brake" on the PI3K pathway. When you inhibit mTOR/S6K1 with Inhibitor-8, you release this brake. IRS-1 stabilizes, and PI3K drives AKT hyperactivation, promoting survival.

The Mechanism (Graphviz Diagram):

Caption: The "O'Reilly Loop": Blocking mTORC1 (Blue) stops S6K1, removing the inhibition on IRS-1 (Yellow). This causes a rebound activation of AKT (Red), promoting survival.

The Solution: You must perform a Synergy Matrix Experiment .

-

Combination Partner: An upstream inhibitor (e.g., PI3K inhibitor Alpelisib or AKT inhibitor MK-2206 ).

-

Readout: CellTiter-Glo (ATP) or Crystal Violet (Mass).

-

Success Metric: Calculate the Combination Index (CI). A CI < 0.8 indicates true synergy (overcoming the feedback).

FAQ 3: "My cells stop dividing but look full of vacuoles. Are they dying?"

Diagnosis: No, they are undergoing Cytoprotective Autophagy . mTORC1 is the master suppressor of autophagy. By adding Inhibitor-8, you are inducing autophagy (as noted in the compound's profile). While autophagy can kill cells (Type II cell death), in resistant cancers, it acts as a survival mechanism (recycling organelles to generate ATP during starvation).

The Autophagy Flux Protocol: Do not rely on static LC3B levels. You must measure flux.

-

Design:

-

Condition A: DMSO

-

Condition B: Inhibitor-8 (10 µM)[2]

-

Condition C: Inhibitor-8 + Chloroquine (CQ, 20 µM) or Bafilomycin A1 (10 nM) .

-

-

Western Blot Targets:

-

LC3B-II: Look for the lower band shift.

-

p62 (SQSTM1): An autophagy substrate.

-

-

Interpretation:

-

Induction: Inhibitor-8 increases LC3B-II compared to DMSO.

-

High Flux (Protective): Adding CQ further increases LC3B-II significantly (accumulation of autophagosomes because degradation is blocked).

-

Actionable Insight: If flux is high, the autophagy is cytoprotective. You must block it to kill the cell.

-

Troubleshooting Decision Tree:

Caption: Step-by-step logic to identify the resistance mechanism. Follow the path based on Western Blot data.

Advanced Rescue Strategies

If single-agent troubleshooting fails, deploy these combination strategies validated in literature for mTOR resistance.

| Resistance Mechanism | Recommended Combination Partner | Mechanism of Synergy | Key Reference |

| Feedback Loop (AKT) | MK-2206 (Allosteric AKT Inh) or Alpelisib (PI3K | Prevents the rebound phosphorylation of AKT caused by mTORC1 inhibition. | |

| Cytoprotective Autophagy | Hydroxychloroquine (HCQ) or Lys05 | Blocks lysosomal fusion/acidification, causing accumulation of toxic autophagosomes and metabolic collapse. | |

| Apoptosis Blockade | Venetoclax (BCL-2 Inh) | mTOR inhibition primes cells for apoptosis (lowers Mcl-1); BCL-2 inhibition pushes them over the edge. | |

| Kinase Domain Mutation | RapaLink-1 (Third-gen Inhibitor) | If cells develop MTOR kinase mutations (e.g., M2327I), standard TORKis fail. RapaLink-1 binds both FRB and Kinase domains to overcome this.[3] |

References

-

O'Reilly, K. E., et al. (2006). mTOR inhibition induces upstream receptor tyrosine kinase signaling and activates Akt. Cancer Cell, 10(4), 291–305. [Link]

-

Amaravadi, R. K., et al. (2011). Principles and current strategies for targeting autophagy for cancer treatment. Clinical Cancer Research, 17(4), 654-666. [Link]

-

Rahmani, M., et al. (2013). Co-targeting of PI3K/Akt/mTOR and Bcl-2 signaling pathways in human acute myelogenous leukemia cells. Molecular Pharmacology, 84(4), 632-643. [Link]

-